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Compound of Interest

Compound Name: alpha-D-galactofuranose

Cat. No.: B3051850

Audience: Researchers, scientists, and drug development professionals.

Introduction

a-D-Galactofuranose is a five-membered ring isomer of galactose, a monosaccharide of
significant biological importance. It is a key component of various glycoconjugates in
microorganisms, including bacteria, fungi, and protozoa, playing crucial roles in cell wall
integrity and pathogenesis. Unlike the more common pyranose form, the furanose form is
absent in mammals, making the enzymes involved in its biosynthesis and incorporation
attractive targets for antimicrobial drug development. The precise structural elucidation of
molecules containing this sugar is paramount, and Nuclear Magnetic Resonance (NMR)
spectroscopy is the most powerful tool for this purpose. This application note provides a
detailed protocol and reference data for the complete *H and 3C NMR spectral assignment of
a-D-galactofuranose in deuterium oxide (D20).

Data Presentation

The *H and 3C NMR chemical shifts for a-D-galactofuranose in D20 at 298 K are summarized
in the table below. These assignments are crucial for the identification and structural verification
of this furanose ring system in natural and synthetic compounds.
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Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
1 5.23 98.5

2 4.15 81.7

3 4.09 77.4

4 4.25 84.3

5 3.98 71.5

6a 3.75 63.8

6b 3.68

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) or externally to
the residual solvent signal. The assignments are based on a combination of 1D and 2D NMR
experiments.

Experimental Protocols

A comprehensive NMR analysis is required for the unambiguous assignment of all proton and
carbon signals of a-D-galactofuranose. This involves a suite of one-dimensional (1D) and two-
dimensional (2D) NMR experiments.

Sample Preparation

» Dissolution: Dissolve approximately 5-10 mg of a-D-galactofuranose in 0.5 mL of high-purity
deuterium oxide (D20, 99.9%).

 Internal Standard: Add a small amount of a suitable internal standard, such as 4,4-dimethyl-
4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt
(TSP), for accurate chemical shift referencing.

e pH Adjustment: Ensure the pD of the solution is neutral (around 7.0) to avoid acid or base-
catalyzed degradation or anomerization shifts.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)
equipped with a cryoprobe for enhanced sensitivity.

e 'HNMR (1D):
o Purpose: To observe all proton signals and their multiplicities.

o Key Parameters:

Pulse sequence: Standard single pulse (zg).

» Solvent suppression: Presaturation (zgpr) or other suitable solvent suppression
techniques to attenuate the residual HDO signal.

» Spectral width: ~12 ppm.

= Acquisition time: 2-3 seconds.

» Relaxation delay: 5 seconds.

= Number of scans: 16-64.

« 3C NMR (1D):

o Purpose: To observe all carbon signals.

o Key Parameters:

Pulse sequence: Proton-decoupled single pulse (zgpg30).

Spectral width: ~200 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2 seconds.

Number of scans: 1024 or more, depending on concentration.
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e 2D 'H-'H COSY (Correlation Spectroscopy):

o Purpose: To identify scalar-coupled protons, typically those separated by two or three
bonds (2JHH, 3JHH). This is essential for tracing the proton connectivity within the sugar
ring.

o Key Parameters:

Pulse sequence: Standard COSY (cosygpqf).

Spectral width: ~12 ppm in both dimensions.

Number of increments: 256-512 in the indirect dimension.

Number of scans: 8-16 per increment.
e 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To correlate each proton with its directly attached carbon atom. This provides a
direct link between the *H and 13C assignments.

o Key Parameters:

Pulse sequence: Standard HSQC with sensitivity enhancement (hsgcedetgpsisp2.3).
» !H Spectral width: ~12 ppm.
» 13C Spectral width: ~120 ppm (centered on the carbohydrate region).
» 1JCH coupling constant: Optimized for one-bond C-H coupling in sugars (~145 Hz).
» Number of increments: 256-512 in the indirect dimension.
» Number of scans: 4-16 per increment.
e 2D H-13C HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range correlations between protons and carbons, typically over
two or three bonds (3JCH, 3JCH). This is crucial for confirming the overall structure and
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linking different spin systems.

o Key Parameters:
= Pulse sequence: Standard HMBC (hmbcgplpndqf).
» H Spectral width: ~12 ppm.
» 13C Spectral width: ~200 ppm.

» Long-range coupling constant delay: Optimized for 2,3JCH couplings (typically set for 4-
8 Hz).

= Number of increments: 256-512 in the indirect dimension.
= Number of scans: 16-64 per increment.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR spectral assignment of a-D-
galactofuranose.
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Click to download full resolution via product page

Caption: Workflow for NMR spectral assignment of a-D-galactofuranose.

This comprehensive approach, combining 1D and 2D NMR techniques, allows for the complete
and unambiguous assignment of the *H and 3C NMR spectra of a-D-galactofuranose. This
data and methodology are essential for researchers working on the synthesis, biosynthesis,
and biological function of galactofuranose-containing glycoconjugates, particularly in the
context of drug discovery and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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